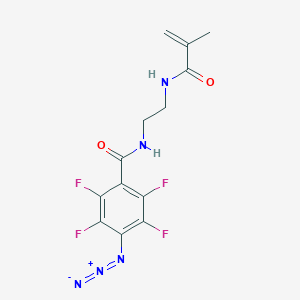
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, or 1,6-Dimethyl-7-TDI, is a heterocyclic compound with a wide range of applications in scientific research and laboratory experiments. It is a relatively new compound, first synthesized in 2019, and is gaining in popularity due to its unique properties and potential for use in a variety of research fields.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-7-TDI has a wide range of applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1,6-Dimethyl-7-TDI can be used as a reagent in a variety of reactions, such as the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. In biochemistry, 1,6-Dimethyl-7-TDI can be used as a substrate for enzymes, as a ligand for proteins, and as a catalyst for biochemical reactions. In pharmacology, 1,6-Dimethyl-7-TDI can be used to study the effects of drugs on biological systems.
Wirkmechanismus
The exact mechanism of action of 1,6-Dimethyl-7-TDI is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is metabolized by enzymes in the body to produce an active form of the compound. This active form is then able to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
1,6-Dimethyl-7-TDI has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to act as an inhibitor of enzymes involved in the synthesis of fatty acids, as well as an inhibitor of the enzyme thymidylate synthase. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Dimethyl-7-TDI has a variety of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity makes it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. However, 1,6-Dimethyl-7-TDI can be toxic in high concentrations, and it can be expensive to purchase.
Zukünftige Richtungen
1,6-Dimethyl-7-TDI has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further study of its biochemical and physiological effects, its use as a drug delivery system, and its potential use in the development of new drugs. Additionally, 1,6-Dimethyl-7-TDI could be used to study the effects of drugs on biological systems, as well as to study the effects of environmental pollutants on biological systems. Finally, 1,6-Dimethyl-7-TDI could be used to study the effects of various drugs on specific proteins and enzymes, as well as to study the effects of various drugs on the human body.
Synthesemethoden
1,6-Dimethyl-7-TDI is synthesized using a method known as the Grignard reaction. This reaction involves the use of a Grignard reagent, a compound made up of an organic halide and a metal, to form an organometallic compound. This compound is then reacted with a compound containing a carbon-oxygen double bond, such as an ester or aldehyde, to form 1,6-Dimethyl-7-TDI. This reaction is relatively simple and can be carried out in a variety of solvents, such as benzene, ether, or THF.
Eigenschaften
IUPAC Name |
1,6-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-8-11-9-17-18(6)13(11)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDWLZYVPIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)





![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
